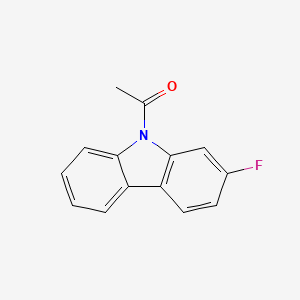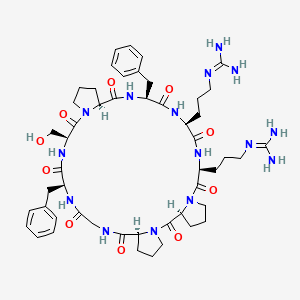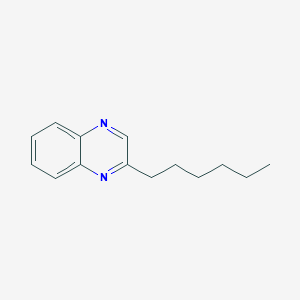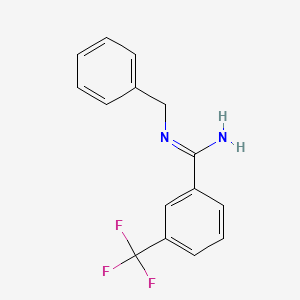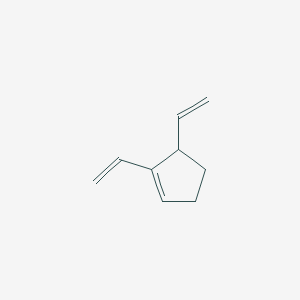
1,5-Diethenylcyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethenylcyclopent-1-ene is an organic compound with the molecular formula C9H12 It is a derivative of cyclopentene, featuring two ethenyl groups attached to the cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diethenylcyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the dehydrohalogenation of 1,5-dihalocyclopentane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of cyclopentene derivatives. This process is carried out in the presence of metal catalysts such as palladium or platinum, which facilitate the removal of hydrogen atoms and the formation of ethenyl groups.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diethenylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethyl-substituted cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
Applications De Recherche Scientifique
1,5-Diethenylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 1,5-Diethenylcyclopent-1-ene involves its ability to undergo various chemical transformations. The ethenyl groups are reactive sites that can participate in addition, substitution, and polymerization reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethylcyclopentene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclopentadiene: Lacks the ethenyl groups but shares the cyclopentene ring structure.
1,5-Dihalocyclopentane: Contains halogen atoms instead of ethenyl groups.
Uniqueness
1,5-Diethenylcyclopent-1-ene is unique due to the presence of two ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for the synthesis of complex organic molecules and materials with specialized properties.
Propriétés
Numéro CAS |
3641-77-8 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
1,5-bis(ethenyl)cyclopentene |
InChI |
InChI=1S/C9H12/c1-3-8-6-5-7-9(8)4-2/h3-4,6,9H,1-2,5,7H2 |
Clé InChI |
XCNPODIFDAAJHO-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC=C1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
![4,4,5,5-tetramethyl-2-[(Z)-1,2,3-triphenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B14137846.png)
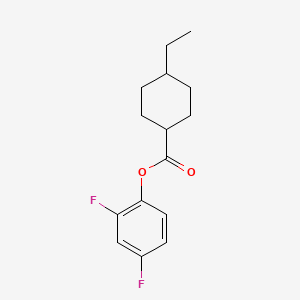
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
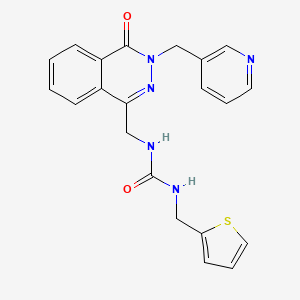
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
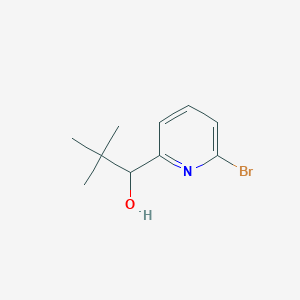
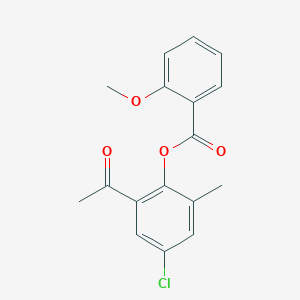
![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
